molecular formula C8H11N B8731341 2-Methylbuta-1,3-diene;prop-2-enenitrile CAS No. 25014-11-3

2-Methylbuta-1,3-diene;prop-2-enenitrile

Cat. No. B8731341
M. Wt: 121.18 g/mol
InChI Key: CFEMBVVZPUEPPP-UHFFFAOYSA-N
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Patent
US09243100B2

Procedure details

A random (isoprene/acrylonitrile) copolymer was prepared in the same manner as in Example 10, except that the amount of toluene was changed to 262 parts, that 3.70 parts of methyl α-chlorophenyl acetate was used as an organic halide in place of 1.79 parts of 2-chloropropionitrile, that 8.25 parts of 2,2′-azobis(isobutyronitrile) (hereinafter, sometimes referred to as “AIBN”) was further added as a radical generator, and that the reaction time was changed to 72 hours. The conversion rate of isoprene was 78% and the conversion rate of acrylonitrile was 68%. The analysis results of the random (isoprene/acrylonitrile) copolymer obtained are shown in Table 7. The polymer was confirmed to have a chlorine atom at one terminal of the polymer chain.
[Compound]
Name
methyl α-chlorophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:5])[C:3]#[N:4].N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:18]=[CH:19][C:20](=[CH2:22])[CH3:21].C(#N)C=C>C1(C)C=CC=CC=1>[CH2:18]=[CH:19][C:20](=[CH2:21])[CH3:22].[C:3](#[N:4])[CH:2]=[CH2:5] |f:5.6|

Inputs

Step One
Name
methyl α-chlorophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added as a radical generator

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C=CC(C)=C.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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